Journal Name:Journal of Food Measurement and Characterization
Journal ISSN:2193-4126
IF:3.006
Journal Website:https://link.springer.com/journal/11694
Year of Origin:0
Publisher:Springer Science + Business Media
Number of Articles Per Year:300
Publishing Cycle:
OA or Not:Not
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.foodchem.2023.136996
The properties of bacterial cellulose (BC)-based films produced by in situ biosynthesis with various polysaccharides (water-soluble pectin, arabinan, rhamnogalacturonan I, arabinoxylan, xyloglucan, glucomannan) were investigated. The addition of the polysaccharides to the bacterial growth environment changed the composition of the films by incorporating characteristic monosaccharides. BC-based films contained up to 26.7 % of non-cellulosic polysaccharides. The applied modification had a clear impact on water sorption and caused a decrease in the thermal stability of most BC films, which was connected with the depletion of geometrical dimensions of cellulose nanofibers observed with AFM. The FT-IR and Raman spectra demonstrated a decrease in % Iα of cellulose films, most notably for xyloglucan and glucomannan, as well as a change in their degree of crystallinity and the length of cellulose chains. The addition of xyloglucan had the most pronounced effect on film hardening; the other additives had a similar but lesser effect.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.foodchem.2023.136976
Deodorization and umami enhancement are important challenges in promoting and consuming fish products. The aim of this study was to establish whether exogenous addition of oxidized lipids and cysteine can improve the fishy, umami and create a characteristic flavor in tilapia fish head soup. The results revealed that adding oxidized lipids and cysteine enhanced the sensory attributes of fish head soup and promoted the production of pleasant-tasting amino acids and fewer bitter amino acids in the Maillard reaction. Additionally, the combination increased the levels of well-flavored aldehydes, esters, heterocyclic compounds and less hydrocarbons in the fish head soup. Among the 13 volatile compounds screened, nine were identified as characteristic aromas of fish head soup, including nonanal, (E,E)-2,4-decadienal, 1-octen-3-ol, (E)-2-decenal, acetic acid, hexanal, heptanal, 2-octenal, and decanal. Exogenous lipid oxidation products, fatty acid oxidation, and Maillard reaction can improve the aroma and umami of tilapia fish head soup.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.foodchem.2023.136993
Rapid decrease in antibacterial efficacy of existing active packages is difficult to promisingly prevent microbial infection during the storage of perishable products. Here, we pioneered an advanced ZnO-doped hollow carbon-encapsulated curcumin (ZHC-Cur)-chitosan (CS) slow-release film (ZHC-Cur-CS) with “nano-barricade” structure through demand-oriented tailoring of the structure and components of zeolitic imidazolate framework-8 (ZIF-8) carrier. Such an exquisite structure realized the effective sustained release of Curcumin through the dual complexity of diffusion pathway by the disordered hierarchical pore structure and steric hindrance. Prepared ZHC-Cur-CS film exhibited boosting bactericidal and antioxidant abilities by virtue of the functional synergy between curcumin and ZnO. Thus, ZHC-Cur-CS film demonstrated excellent preservation performance by significantly prolonging the shelf life of Citrus (∼2.4 times). Furthermore, the upgraded mechanical strength, improved barrier ability, and proven safety laid the foundation for its practical application. These satisfactory properties underscore the applicability of ZHC-Cur-CS film for the efficient preservation of perishable products.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.foodchem.2023.136989
Chestnuts are known for their unique flavor and nutritional value. However, the flavor changes in chestnuts after processing remain unclear. Multi-intelligent sensory technologies and headspace solid-phase microextraction-arrow gas chromatography-mass spectrometry (HS-SPME-Arrow-GC-MS) combined with multivariate statistical analysis were applied to evaluate the effect of packaging and heat sterilization procedures on the sensory quality of chestnuts. The results showed that the significant variations (p < 0.05) between the different chestnut processing methods were revealed via the electronic eye (E-eye), electronic nose (E-nose), and electronic tongue (E-tongue). The packaging had a more significant influence on the sensory quality of the chestnuts than heat sterilization procedures. HS-SPME-Arrow-GC-MS identified 83 volatile compounds. The processed chestnuts exhibited higher aldehyde, ester, and alkene concentrations, while N2 packaging was more favorable to flavor elicitation and retention. Therefore, combining intelligent sensory techniques with GC-MS can rapidly determine the chestnut quality and guide industrial production.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.foodchem.2023.136986
The illegal adulteration of non-dairy cream in milk fat cream during the manufacturing process of baked goods has significantly hindered the robust growth of the dairy industry. In this study, a method based on rapid evaporative ionization mass spectrometry (REIMS) lipidomics pattern recognition integrated with machine learning algorithms was established. A total of 26 ions with importance were picked using multivariate statistical analysis as salient contributing features to distinguish between milk fat cream and non-dairy cream. Furthermore, employing discriminant analysis, decision trees, support vector machines, and neural network classifiers, machine learning models were utilized to classify non-dairy cream, milk fat cream, and minute quantities of non-dairy cream adulterated in milk fat cream. These approaches were enhanced through hyperparameter optimization and feature engineering, yielding accuracy rates at 98.4–99.6%. This artificial intelligent method of machine learning-guided REIMS pattern recognition can accurately identify adulteration of whipped cream and might help combat food fraud.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.foodchem.2023.137021
Pineapple as an important tropical fruit in the world is prone to internal browning (IB) caused by the oxidation of phenolic substances. To address the occurrence of IB, endogenous polyphenol oxidase (PPO) substrates were extracted, separated, and purified from pineapple fruit, and then four compounds were obtained and identified as catechin, epicatechin, chlorogenic acid and pyrocatechol. The contents of these substrates increased, reached the maximum value in the middle storage period, decreased gradually, and then maintained a relatively stable level by the end of storage. Meanwhile, pineapple PPO substrates were unstable in structure and susceptible to be degraded under the condition of light, high temperature (>40 °C), alkalinity (pH > 9) or metal ion (Ca2+, Cu2+, Fe2+, Pb2+ and Zn2+). Additionally, the presences of O2 and H2O2 increased the enzymatic oxidation of the pineapple PPO substrates, whereas CO2, N2, Vc (Vitamin C), l-cysteine, Na2SO3 and Na2S2O5 inhibited this oxidation.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.foodchem.2023.136984
Flavonoids are the main metabolites responsible for yellowing of rice. However, the accumulation pattern of flavonoids and the metabolic basis of flavonoid biosynthesis during rice yellowing remain unclear. Thus, flavonoid-targeted metabolomics was used to investigate the composition and concentration of flavonoids in rice during yellowing. The results indicated the differential flavonoids at Month 3 and Month 5 of storage were more in composition and concentration with higher antioxidant capacity. Accumulated flavonoids were mainly flavones, flavonols, isoflavones, and anthocyanidins, of which rutin, farrerol, naringenin, cyanidin 3-rutinoside, and diosmetin were the indicators of rice yellowing. Metabolic association among flavonoids demonstrated the formation of yellow pigments was jointly induced by flavones, flavonols, isoflavones, and anthocyanidins metabolism. Examination of flavonoid metabolism presented in this study enhanced current understanding of the relationship between flavonoid metabolites and development of rice yellowing. It also offers a theoretical basis for targeted prediction of rice yellowing in the future.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.foodchem.2023.136812
Abstract not available
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.foodchem.2023.136943
While branched-chain fatty acids (BCFA)-enriched triacylglycerols (TAG) has various health benefits, its preparation has not been reported. This study aimed to synthesize high-purity BCFA-enriched structured TAG. First, BCFA was enriched from lanolin through saponification, calcification, and urea complexation. Next, BCFA-enriched TAG was synthesized by enzymatic esterification of BCFA and glycerol. Then, lipases were screened by molecular docking and practical experiments, which suggested that Lipozyme 435 was the best lipase for esterification since it had the lowest binding energy. Structured TAG containing 92.23% BCFA was synthesized under conditions optimized by single-factor experiments. Furthermore, molecular distillation was adapted to remove excess fatty acids and small molecule impurities. Finally, high-purity BCFA-enriched structured lipid containing 70.26% TAG was obtained. Overall, this study successfully developed a method for synthesizing BCFA-enriched structured TAG, which holds great promise for applications in value-added foods.
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.foodchem.2023.136979
This study investigated the effect of heating (63°C/30 min or 75°C/15 s) and drying (spray-drying or freeze-drying) on plasmin, cathepsin D, and elastase activities in bovine, ovine, and caprine milk, compared to non-dried raw milk counterparts. Protease activities and protein hydrolysis were assessed before and after in vitro infant digestion with or without gastric and pancreatic enzymes. At 75°C/15 s, plasmin activity in caprine and ovine milk decreased (69–75%, p<0.05), while cathepsin D activity in spray-dried bovine milk heated increased (2.8-fold, p<0.05). Plasmin and cathepsin D activities increased (<1.2-fold, p<0.05) after in vitro digestion with pancreatin, regardless of milk species. Endogenous milk enzymes hydrolyzed more proteins than gastric enzymes during gastric digestion and contributed to small intestinal digestion. In summary, milk proteases remained active after processing with effects dependent on the species of milk, and they contributed to in vitro protein hydrolysis in the stomach and small intestine.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.30 | 11 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.editorialmanager.com/sein/default.aspx